molecular formula C11H16ClNO2 B13534670 [(3,4-dihydro-1H-2-benzopyran-1-yl)methyl](methoxy)amine hydrochloride

[(3,4-dihydro-1H-2-benzopyran-1-yl)methyl](methoxy)amine hydrochloride

Cat. No.: B13534670
M. Wt: 229.70 g/mol
InChI Key: ZZLSMRSUOVWNIP-UHFFFAOYSA-N
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Description

(3,4-dihydro-1H-2-benzopyran-1-yl)methylamine hydrochloride is a chemical compound with the molecular formula C11H15NO2·HCl It is a derivative of 2-benzopyran, a bicyclic structure consisting of a benzene ring fused to a pyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,4-dihydro-1H-2-benzopyran-1-yl)methylamine hydrochloride typically involves the following steps:

    Formation of the 2-benzopyran ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the methoxy group: This step involves the methylation of the hydroxyl group on the benzopyran ring using reagents such as methyl iodide in the presence of a base like potassium carbonate.

    Formation of the hydrochloride salt: The final step involves the reaction of the free amine with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of (3,4-dihydro-1H-2-benzopyran-1-yl)methylamine hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction of the benzopyran ring can yield dihydro derivatives.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophiles such as thiols or amines in the presence of a base.

Major Products

    Oxidation: Formation of benzopyran-1-carboxylic acid.

    Reduction: Formation of 3,4-dihydro-2H-1-benzopyran derivatives.

    Substitution: Formation of various substituted benzopyran derivatives.

Scientific Research Applications

(3,4-dihydro-1H-2-benzopyran-1-yl)methylamine hydrochloride has several applications in scientific research:

    Medicinal Chemistry: It is used as a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: It is used in studies to understand the biological activity of benzopyran derivatives.

    Industrial Applications: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3,4-dihydro-1H-2-benzopyran-1-yl)methylamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

(3,4-dihydro-1H-2-benzopyran-1-yl)methylamine hydrochloride can be compared with other benzopyran derivatives such as:

    3,4-dihydro-2H-1-benzopyran: Lacks the methoxy and amine groups, making it less versatile in chemical reactions.

    1H-2-benzopyran-1-one: Contains a ketone group instead of the methoxy and amine groups, leading to different reactivity and applications.

    2,3-dihydro-1H-2-benzopyran-1-ylamine:

The uniqueness of (3,4-dihydro-1H-2-benzopyran-1-yl)methylamine hydrochloride lies in its combination of functional groups, which provides a balance of reactivity and stability, making it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C11H16ClNO2

Molecular Weight

229.70 g/mol

IUPAC Name

1-(3,4-dihydro-1H-isochromen-1-yl)-N-methoxymethanamine;hydrochloride

InChI

InChI=1S/C11H15NO2.ClH/c1-13-12-8-11-10-5-3-2-4-9(10)6-7-14-11;/h2-5,11-12H,6-8H2,1H3;1H

InChI Key

ZZLSMRSUOVWNIP-UHFFFAOYSA-N

Canonical SMILES

CONCC1C2=CC=CC=C2CCO1.Cl

Origin of Product

United States

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